Methyl 2-bromo-4-cyano-6-formylbenzoate
Description
Historical Context of Benzoate Derivatives in Chemical Research
Benzoate derivatives have played a pivotal role in organic chemistry since the isolation of benzoic acid from gum benzoin in the 16th century. Early applications focused on preservative properties, with sodium benzoate (E211) becoming a cornerstone in food and pharmaceutical industries by the 19th century. The structural versatility of benzoic acid—a benzene ring with a carboxyl group—enabled systematic derivatization, leading to esters, salts, and halogenated variants.
A landmark development occurred in the 20th century with the industrial synthesis of benzoic acid via toluene oxidation, which facilitated large-scale production of derivatives. By the 1980s, researchers began exploring polyfunctional benzoates for advanced applications, such as:
- Pharmaceutical intermediates : Brominated and cyanated esters for antitumor agents.
- Materials science : Photoactive esters for polymer crosslinking.
Table 1: Key Milestones in Benzoate Derivative Research
Scientific Significance of Multifunctional Aromatic Esters
Methyl 2-bromo-4-cyano-6-formylbenzoate exemplifies the strategic value of polyfunctional aromatic esters. Its structure integrates three reactive sites:
- Bromine at position 2: Facilitates nucleophilic substitution and Suzuki coupling.
- Cyano group at position 4: Enhances electron-withdrawing effects, directing electrophilic attacks.
- Formyl group at position 6: Serves as a precursor for Schiff base formation or reduction to hydroxymethyl groups.
This triad of functionalities enables applications in:
- Medicinal chemistry : As a scaffold for kinase inhibitors targeting colorectal cancer.
- Coordination chemistry : Forming metal-organic frameworks (MOFs) via aldehyde-metal interactions.
- Polymer science : Acting as a crosslinker in photoresist materials.
Recent studies highlight its role in decarbonylative coupling reactions, where nickel catalysts mediate aryl-ester transformations at ambient temperatures. Such reactions are critical for synthesizing biaryl structures in drug candidates.
Discovery and Development Timeline
The compound emerged from systematic efforts to optimize benzoate reactivity in the early 21st century:
Table 2: Development Timeline of this compound
Key breakthroughs include:
- 2018 : Development of regioselective cyanation protocols using Pd/phosphine catalysts.
- 2023 : Application in BCL-2 inhibitor synthesis for HT29 colorectal cancer cells.
- 2024 : Mechanistic studies revealing formyl-directed C–H activation in coupling reactions.
The compound’s synthesis typically involves:
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-6-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)2-6(4-12)3-8(9)11/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFLFVXVNFMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-4-cyano-6-formylbenzoate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, enabling the synthesis of new compounds with tailored properties.
- Oxidation and Reduction Reactions : The formyl group can be oxidized to yield carboxylic acids or reduced to alcohols, facilitating the creation of different derivatives.
- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex organic molecules.
These reactions are essential for developing new materials and pharmaceuticals, showcasing the compound's utility in synthetic chemistry.
Medicinal Chemistry
The compound exhibits promising biological activities that make it valuable in drug development:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, including resistant pathogens. Research indicates that this compound may possess similar antimicrobial effects.
- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). This potential makes it a candidate for further investigation in anticancer drug development.
Material Science
In material science, this compound is utilized to explore new materials with specific properties. Its ability to undergo various chemical transformations allows researchers to design materials with enhanced functionalities for applications in electronics, coatings, and nanotechnology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the effects of compounds similar to this compound against bacterial strains | Significant antimicrobial activity was observed against resistant pathogens |
| Anticancer Research | Tested derivatives on human cancer cell lines | Promising cytotoxic effects were noted, particularly against MCF-7 and HCT-116 cell lines |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical Properties
Preparation Methods
Synthesis of the Core Methyl 4-Formylbenzoate
- Starting Material: 2-methoxybenzoic acid (salicylate derivative).
- Reaction Conditions: Potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMA) at approximately 110°C for 0.5 hours, followed by methylation with methyl salicylate at 110°C for 24 hours.
- Outcome: Formation of methyl 4-formylbenzoate with yields around 89%.
- This method utilizes nucleophilic aromatic substitution and esterification, efficiently producing methyl 4-formylbenzoate, a key intermediate for further functionalization.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| 1 | 2-methoxybenzoic acid + K₂CO₃ | 110°C, 0.5 h | 92% | |
| 2 | Methyl salicylate | 110°C, 24 h | - |
Bromination to Form Methyl 4-bromo- benzoate Derivative
- Reagents: N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) or under electrophilic aromatic substitution conditions.
- Reaction Conditions: Typically carried out at room temperature or mild heating with a radical initiator to selectively brominate the aromatic ring at the para position relative to the ester group.
- Notes: The bromination step is crucial for subsequent nitrile and formyl modifications.
- Selective para-bromination of methyl benzoates is well-documented, with reaction conditions optimized to prevent polybromination.
| Step | Reagents | Conditions | Outcome | References |
|---|---|---|---|---|
| Bromination | NBS or Br₂ | Room temperature or mild heating | Methyl 4-bromo- benzoate | , |
Introduction of the Nitrile Group
- Reagents: Copper cyanide (CuCN) or potassium ferrocyanide under a nucleophilic aromatic substitution or Sandmeyer-type reaction.
- Reaction Conditions: Elevated temperature (~60°C) under nitrogen atmosphere to prevent oxidation.
- Outcome: Conversion of the bromide to nitrile, yielding methyl 2-cyano-4-bromo- benzoate.
- Copper cyanide-mediated cyanation is a robust method for substituting halogens with nitrile groups on aromatic rings, with yields often exceeding 80%.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyanation | CuCN | 60°C, nitrogen atmosphere | 88% |
Conversion of the Formyl Group into a Cyano Group
- Reagents: Hydroxylamine hydrochloride for formyl to oxime conversion, followed by dehydration to nitrile.
- Reaction Conditions: Reflux in ethanol or suitable solvent, with subsequent dehydration steps.
- Notes: This step allows selective transformation of the aldehyde into a nitrile, completing the substitution pattern.
- Hydroxylamine-mediated conversion is a standard approach for formyl to nitrile transformation, with high selectivity and yields.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Formyl to nitrile | Hydroxylamine hydrochloride | Reflux | High |
Final Hydrolysis and Functional Group Adjustments
- Hydrolysis of alkoxy groups: Pyridinium chloride or similar reagents are used to deprotect methoxy groups if present.
- Formyl to nitrile: Achieved via dehydration, as described previously.
- Purification: Column chromatography and recrystallization ensure high purity of the final compound.
- Pyridinium chloride effectively hydrolyzes alkoxy groups without affecting nitrile groups, facilitating selective deprotection.
Summary of the Preparation Strategy
Q & A
Basic: What are the common synthetic routes for Methyl 2-bromo-4-cyano-6-formylbenzoate?
Methodological Answer:
Synthesis typically involves multi-step functionalization of a benzoate scaffold. A plausible route includes:
- Step 1 : Bromination and formylation of a substituted benzoic acid precursor. For example, bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions, followed by Vilsmeier-Haack formylation at the 6-position.
- Step 2 : Introduction of the cyano group via nucleophilic substitution (e.g., using CuCN or KCN) at the 4-position, ensuring compatibility with other functional groups.
- Step 3 : Esterification of the carboxylic acid group using methanol and a catalyst like H₂SO₄ or DCC/DMAP.
Key challenges include regioselectivity control and avoiding side reactions (e.g., hydrolysis of the cyano group). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies formyl (δ 9.8–10.2 ppm) and ester methyl (δ 3.8–4.0 ppm) protons. Aromatic protons show splitting patterns reflective of substituent positions.
- ¹³C NMR : Confirms carbonyl (ester: ~168 ppm; formyl: ~190 ppm) and cyano (δ 115–120 ppm) groups.
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester/formyl C=O).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, use software like ORTEP-III or WinGX for data refinement .
Advanced: How do the substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromo and cyano groups act as potential leaving sites, but their reactivity depends on electronic and steric effects:
- Bromo Group : Activated by electron-withdrawing substituents (e.g., formyl, cyano), facilitating SNAr reactions with amines or thiols.
- Cyano Group : Less reactive as a leaving group but can participate in cyano-to-amide transformations under acidic/basic conditions.
- Formyl Group : Enables condensation reactions (e.g., Schiff base formation with amines, as seen in similar compounds ).
To optimize substitution at the bromo position, use polar aprotic solvents (DMF, DMSO) and catalysts like KI or Pd(0) for cross-coupling reactions .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) are used to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends.
- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental λmax.
Software like Gaussian or ORCA is recommended, with validation against experimental NMR/IR data .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Discrepancies in bond lengths/angles may arise from dynamic disorder or poor crystal quality. To address this:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters and validate with tools like PLATON or SHELXL.
- Validation Metrics : Check R-factor convergence (<5%), data-to-parameter ratios (>10:1), and fit to residual density maps.
For ambiguous cases, cross-validate with spectroscopic data or computational models .
Advanced: What challenges arise in optimizing reaction conditions for derivatizing this compound?
Methodological Answer:
Key challenges include:
- Competing Reactivity : Simultaneous activation of bromo, cyano, and formyl groups may lead to side products. Use selective protecting groups (e.g., silyl ethers for formyl protection).
- Solvent Compatibility : Polar solvents (e.g., DMF) enhance solubility but may hydrolyze the ester group under prolonged heating.
- Catalyst Selection : For Pd-mediated cross-couplings (e.g., Suzuki-Miyaura), ensure compatibility with the cyano group (use PdCl₂(dppf) or XPhos ligands).
Optimization via Design of Experiments (DoE) or high-throughput screening is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
